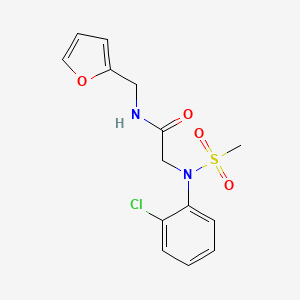
N~2~-(2-chlorophenyl)-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(2-chlorophenyl)-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)glycinamide, also known as CFM-2, is a chemical compound that has been widely studied for its potential use in scientific research. CFM-2 belongs to a class of compounds known as glycine site NMDA receptor antagonists, which have been shown to have a range of biochemical and physiological effects.
Wirkmechanismus
N~2~-(2-chlorophenyl)-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)glycinamide works by binding to the glycine site of NMDA receptors, preventing the binding of glycine and blocking the activity of the receptor. This results in a decrease in the influx of calcium ions into the cell, which can have a range of downstream effects on neuronal function and synaptic plasticity.
Biochemical and Physiological Effects:
N~2~-(2-chlorophenyl)-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have a range of biochemical and physiological effects in both in vitro and in vivo studies. These include a decrease in excitotoxicity, an increase in synaptic plasticity, and a reduction in inflammation and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N~2~-(2-chlorophenyl)-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)glycinamide is its high selectivity for NMDA receptors, which allows researchers to selectively block the activity of these receptors without affecting other neurotransmitter systems. However, there are also some limitations to its use, including its relatively short half-life and the need for careful handling and purification.
Zukünftige Richtungen
There are many potential future directions for research on N~2~-(2-chlorophenyl)-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)glycinamide and related compounds. These include further studies on the compound's mechanism of action and downstream effects on neuronal function, as well as investigations into its potential use as a therapeutic agent for a range of neurological disorders. Additionally, there is a need for further development of more potent and selective NMDA receptor antagonists that can be used in both basic and clinical research.
Synthesemethoden
N~2~-(2-chlorophenyl)-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)glycinamide can be synthesized using a multi-step process that involves the reaction of several different chemical compounds. The exact details of the synthesis method are beyond the scope of this paper, but it is worth noting that N~2~-(2-chlorophenyl)-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)glycinamide is a relatively complex compound that requires careful handling and purification.
Wissenschaftliche Forschungsanwendungen
N~2~-(2-chlorophenyl)-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)glycinamide has been studied extensively for its potential use in scientific research, particularly in the field of neuroscience. One of the main areas of interest is the compound's ability to selectively block the activity of NMDA receptors, which are known to play a key role in synaptic plasticity and learning and memory processes.
Eigenschaften
IUPAC Name |
2-(2-chloro-N-methylsulfonylanilino)-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O4S/c1-22(19,20)17(13-7-3-2-6-12(13)15)10-14(18)16-9-11-5-4-8-21-11/h2-8H,9-10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNQJKMNLYLPROI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NCC1=CC=CO1)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-nitro-N-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5792918.png)
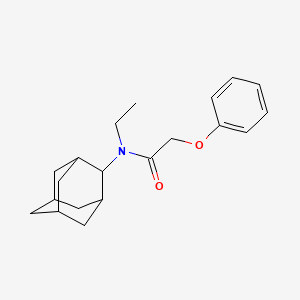
![methyl 3-({[(4-chlorobenzyl)amino]carbonothioyl}amino)-2-thiophenecarboxylate](/img/structure/B5792929.png)
![6-amino-4-[4-(dimethylamino)phenyl]-2-thioxo-1,2-dihydro-3,5-pyridinedicarbonitrile](/img/structure/B5792940.png)
![4-[(methylsulfonyl)amino]-N-phenylbenzamide](/img/structure/B5792946.png)
![N'-[(3,4-dimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5792954.png)
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B5792959.png)
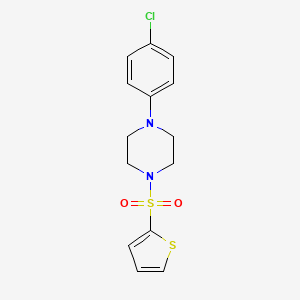
![N-[3-chloro-2-(1-piperidinyl)phenyl]-4-fluorobenzamide](/img/structure/B5792970.png)
![2-{4-[2-(aminocarbonyl)carbonohydrazonoyl]-5-bromo-2-methoxyphenoxy}-N-1-naphthylacetamide](/img/structure/B5792971.png)

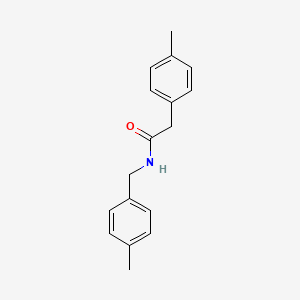
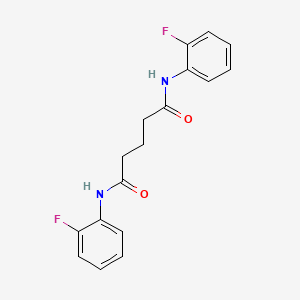
![(2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(4-fluorophenyl)methanone](/img/structure/B5793020.png)